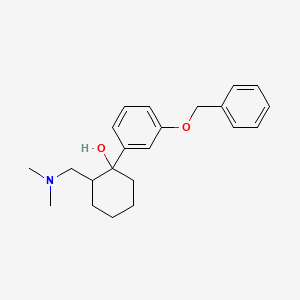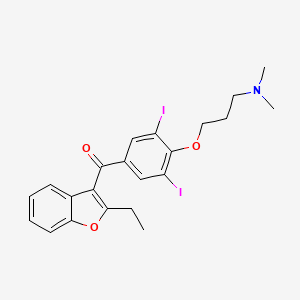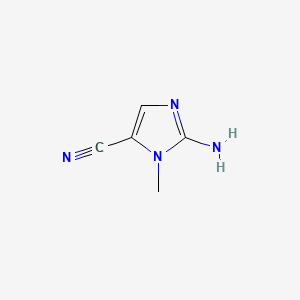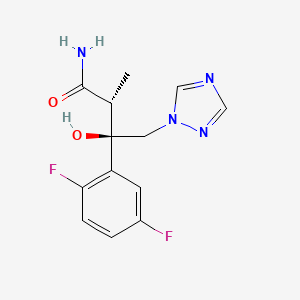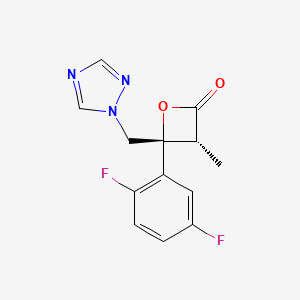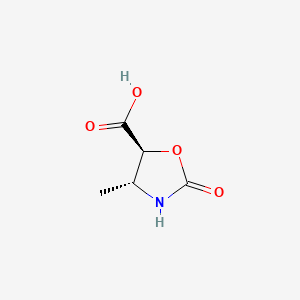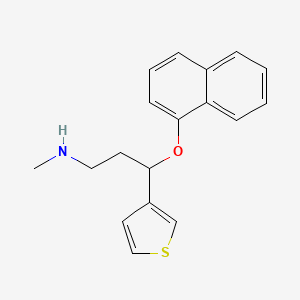
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether (MTPNE) is an organic compound with a variety of applications in scientific research. It is a colorless liquid that is highly soluble in both organic and aqueous solvents. MTPNE is used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biological probe. It has been studied for its ability to interact with proteins, and its ability to bind to membranes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can be achieved through a multi-step synthesis approach starting from commercially available starting materials.
Starting Materials
1-naphthol, 3-thiophene carboxylic acid, methylamine, propylene oxide, sodium hydride, potassium carbonate, dimethylformamide, dichloromethane, ethanol
Reaction
Step 1: Synthesis of 3-(thiophen-3-yl)propanoic acid by reacting 1-naphthol with 3-thiophene carboxylic acid using potassium carbonate and dimethylformamide as a solvent., Step 2: Synthesis of 3-(methylamino)propyl 3-(thiophen-3-yl)propanoate by reacting 3-(thiophen-3-yl)propanoic acid with methylamine in ethanol., Step 3: Synthesis of 1-(3-Thienyl)-3-(methylamino)propan-2-ol by reacting 3-(methylamino)propyl 3-(thiophen-3-yl)propanoate with propylene oxide and sodium hydride in dichloromethane., Step 4: Synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether by reacting 1-(3-Thienyl)-3-(methylamino)propan-2-ol with 1-naphthyl chloride in dichloromethane.
Mécanisme D'action
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its ability to interact with proteins. It is believed that 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether binds to proteins via hydrophobic interactions and hydrogen bonding. The binding of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether to proteins results in the formation of a complex that can be detected by fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its biochemical and physiological effects. It has been shown to bind to proteins and membranes, and it has been shown to interact with a variety of proteins. Additionally, 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been shown to have an effect on the activity of certain enzymes, such as phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in both organic and aqueous solvents, making it easy to use in a variety of laboratory experiments. The main limitation of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is its low solubility in non-polar solvents, which can limit its use in certain experiments.
Orientations Futures
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in scientific research is continuing to expand. Future research could focus on the development of new methods for synthesizing 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether, as well as its use in studying membrane binding and protein-protein interactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether, as well as its potential applications in drug discovery. Finally, further research could be conducted to explore the use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in organic synthesis, as well as its potential applications in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has a number of applications in scientific research. It has been used as a fluorescent dye and as a biological probe. It has also been used in studies of protein-protein interactions and has been used as a tool for studying membrane binding. Additionally, it has been used as a reagent in organic synthesis.
Propriétés
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

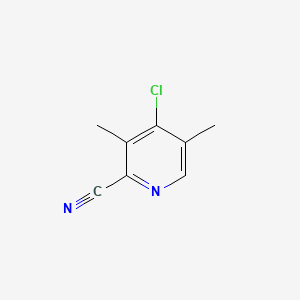

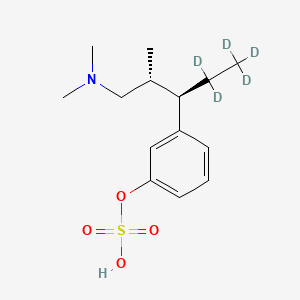
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
